molecular formula C16H19NO2 B11669749 5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione

5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B11669749
M. Wt: 257.33 g/mol
InChI Key: ZNBVLMIFHAOQHU-UHFFFAOYSA-N
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Description

5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives This compound is characterized by a phenyl group attached to the cyclohexane ring and a propylamino group linked through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with an appropriate amine and aldehyde or ketone. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione
  • 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
  • 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione

Uniqueness

5-Phenyl-2-[(propylamino)methylidene]cyclohexane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-hydroxy-5-phenyl-2-(propyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H19NO2/c1-2-8-17-11-14-15(18)9-13(10-16(14)19)12-6-4-3-5-7-12/h3-7,11,13,18H,2,8-10H2,1H3

InChI Key

ZNBVLMIFHAOQHU-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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